4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
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Overview
Description
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a heterocyclic compound . It is a solid substance with an empirical formula of C18H19N3S . The molecule is part of a large group of heterocyclic compounds known as pyrimidines, which are integral parts of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(N(CC2)CCC2CC3=CC=CC=C3)=C4C(SC=C4)=NC=N1
. The InChI key for the compound is AJQCKNBBHOVJGO-UHFFFAOYSA-N
. More detailed structural analysis such as NMR and IR spectra are not available in the retrieved sources . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 309.43 . More detailed physical and chemical properties such as melting point, IR, NMR data, and elemental analysis are not available in the retrieved sources .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
Pyrimidine and thienopyrimidine derivatives, such as 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide, hold significant importance in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. These compounds have demonstrated remarkable activity toward fungi, bacteria, and inflammation, indicating their potential as antimicrobial and anti-inflammatory agents. The synthesis of thieno[2,3-d]pyrimidin-4-yl derivatives involves the chloroacylation of specific precursors, leading to a range of bioactive compounds that enhance their antibacterial, antifungal, and anti-inflammatory properties (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Synthesis and Chemical Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones are crucial pharmacophores requiring a complex synthesis process. A green approach for synthesizing this class of compounds involves a catalytic four-component reaction, showcasing a method characterized by step economy, reduced catalyst loading, and easy purification. This advancement in synthesis methods underscores the compound's relevance in scientific research, emphasizing efficient production techniques that are environmentally sustainable and economically viable (Shi et al., 2018).
Anticancer Potential
Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights the isotype-selective inhibition of histone deacetylases (HDACs), crucial for cancer treatment. This compound blocks cancer cell proliferation and induces apoptosis, showcasing significant antitumor activity and highlighting the therapeutic potential of thieno[2,3-d]pyrimidin-4-yl derivatives in cancer research (Zhou et al., 2008).
Antibacterial and Antifungal Activity
Several thieno[2,3-d]pyrimidin-4-yl derivatives have been synthesized and evaluated for their antibacterial and antifungal activity. These compounds have shown high activity against various bacterial strains, including Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus, as well as against fungi, indicating their broad-spectrum antimicrobial potential. The synthesis of these compounds involves novel methods that yield derivatives with significant bioactivity, offering promising avenues for developing new antimicrobial agents (Giri et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-18-17-10-11-25-20(17)22-13-21-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXAGLWZQUXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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